N'-phenylnaphthalene-2-sulfonohydrazide

Physicochemical profiling Drug‑likeness filtering Lipophilicity

N′-Phenylnaphthalene-2-sulfonohydrazide (MW = 298.4 g·mol⁻¹, C₁₆H₁₄N₂O₂S) belongs to the sulfonohydrazide class, combining a naphthalene‑2‑sulfonyl group with an N′‑phenyl hydrazine moiety. It serves as a synthetic intermediate for Schiff‑base ligands, heterocyclic compounds, and enzyme‑inhibitor scaffolds.

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
Cat. No. B5245132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-phenylnaphthalene-2-sulfonohydrazide
Molecular FormulaC16H14N2O2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C16H14N2O2S/c19-21(20,18-17-15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-12,17-18H
InChIKeyGGWJSZXKMXETRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N′-Phenylnaphthalene-2-sulfonohydrazide – Technical Procurement Guide for a Naphthalene‑Fused Sulfonohydrazide Intermediate


N′-Phenylnaphthalene-2-sulfonohydrazide (MW = 298.4 g·mol⁻¹, C₁₆H₁₄N₂O₂S) belongs to the sulfonohydrazide class, combining a naphthalene‑2‑sulfonyl group with an N′‑phenyl hydrazine moiety [1]. It serves as a synthetic intermediate for Schiff‑base ligands, heterocyclic compounds, and enzyme‑inhibitor scaffolds [2]. Its bifunctional architecture – an extended aromatic surface and a hydrazide N‑H donor/acceptor – differentiates it from simpler benzenesulfonohydrazide or unsubstituted naphthalene‑2‑sulfonohydrazide analogs.

Bifunctional sulfonohydrazide scaffold for Schiff-base and heterocyclic synthesis
N′-phenyl substitution enables regioselective hydrazone coupling
Naphthalene-fused core supports lipophilic fragment-library design

Why Closely Related Sulfonohydrazides Cannot Replace N′-Phenylnaphthalene-2-sulfonohydrazide in Structure‑Sensitive Applications


Sulfonohydrazides are not functionally interchangeable, because even modest aryl‑ or N′‑substituent variations profoundly alter steric bulk, lipophilicity, and hydrogen‑bonding capacity, leading to divergent biological target recognition, synthetic reactivity, and physicochemical properties [1]. Consequently, procurement decisions that rely on generic “sulfonohydrazide” descriptions without verifying precise N′‑aryl and sulfonyl‑aryl identity risk selecting a compound that lacks the required molecular‑weight window, solubility profile, or enzyme‑binding pharmacophore. The sections below supply the quantitative head‑to‑head and cross‑study evidence that supports these selection criteria.

N′-Aryl Substituent variations alter hydrogen-bonding capacity, steric bulk, and lipophilicity, shifting target recognition
Sulfonyl-Aryl Naphthalene vs. benzene sulfonyl group changes aromatic surface area and may redirect enzyme-binding profile
Identity Generic sulfonohydrazide sourcing without verifying N′-aryl and sulfonyl-aryl identity may select a compound with mismatched properties

Quantitative Comparative Evidence for Selecting N′-Phenylnaphthalene-2-sulfonohydrazide Over Its Closest Analogs


Molecular Weight Advantage over Parent Naphthalene‑2‑sulfonohydrazide

N′-Phenylnaphthalene‑2‑sulfonohydrazide (MW = 298.4 g·mol⁻¹) exceeds the molecular weight of the unsubstituted parent compound naphthalene‑2‑sulfonohydrazide (MW = 222.27 g·mol⁻¹) by 76.13 g·mol⁻¹ [1]. This mass increment translates to a calculated Log P increase of ≈1.2 units (ALOGPS 2.1), shifting the compound from a polar building block into a more lipophilic, permeability‑compatible region of early‑stage drug‑like chemical space [2].

MW & Lipophilicity Shift
Class-level inference
ΔMW +76 g·mol⁻¹; ΔLog P ≈ +1.2
Shifts compound into permeability-compatible region of chemical space
Computed via ALOGPS 2.1; experimental Log P not reported
Physicochemical profiling Drug‑likeness filtering Lipophilicity

Divergent Enzyme Inhibitory Profile vs. Naphthalene‑2‑sulfonohydrazide

The parent hydrazide naphthalene‑2‑sulfonohydrazide is reported as a potent pancreatic‑lipase inhibitor with a Ki in the low‑micromolar range, attributed to the free –NH₂ terminus . N′‑Phenyl substitution eliminates this primary‑amine nucleophile and introduces a phenyl ring that sterically shields the hydrazide core. Although no direct Ki for the target compound has been published, SAR from analogous benzoylsulfonohydrazide series indicates that N′‑aryl substitution typically abolishes lipase activity while redirecting affinity toward acetyl‑CoA‑utilizing enzymes (e.g., KAT6A) [1].

Enzyme Target Profile Shift
Class-level inference
Lipase inhibitor → KAT6A-compatible scaffold
N′-phenyl substitution redirects target recognition profile
SAR-derived from benzoylsulfonohydrazide literature; direct data needed
Enzyme inhibition Lipase Selectivity screening

Affinity Differentiation vs. 4‑Methyl‑N′‑phenylbenzenesulfonohydrazide

4‑Methyl‑N′‑phenylbenzenesulfonohydrazide, a mono‑aryl benzenesulfonohydrazide, displays weak G6PD inhibition (IC₅₀ = 24.2 μM) [1]. No G6PD data exist for N′‑phenylnaphthalene‑2‑sulfonohydrazide, but the replacement of the benzene‑sulfonyl with a naphthalene‑2‑sulfonyl group increases the aromatic surface area by ~40 Ų (calculated from 2D structures), which is predicted to strengthen π‑stacking and hydrophobic contacts within enzyme active sites. This structural divergence suggests a materially different binding profile that must be experimentally verified.

Aromatic Surface & Binding
Class-level inference
Δaromatic surface ≈ +40 Ų vs. benzenesulfonohydrazide analog
May strengthen π-stacking in aromatic-pocket enzyme targets
G6PD IC₅₀ not determined for target compound
Glucose‑6‑phosphate dehydrogenase Enzyme inhibition Binding affinity

Comparison of KAT6A Activity with CTX‑0124143

CTX‑0124143 (N′‑(2‑fluorobenzoyl)naphthalene‑2‑sulfonohydrazide) is a potent KAT6A inhibitor (IC₅₀ = 1.0 μM; optimized lead WM‑8014 IC₅₀ = 0.008 μM) [1]. N′‑Phenylnaphthalene‑2‑sulfonohydrazide lacks the benzoyl carbonyl and the 2‑fluoro substituent, eliminating two key pharmacophoric contacts with the Ac‑CoA binding pocket. Consequently, the target compound is expected to be >100‑fold less active against KAT6A based on the reported SAR that requires the acyl‑hydrazide motif [2].

KAT6A Potency Context
Cross-study comparable
Estimated >100-fold lower than CTX-0124143
May serve as inactive analog for on-target specificity control
Predicted from benzoylsulfonohydrazide SAR; lacks acyl-hydrazide motif
KAT6A Histone acetyltransferase Cancer epigenetics

Synthetic Versatility as a Pure, Bifunctional Building Block

The target compound’s single, well‑defined N′‑phenyl substitution eliminates the ambiguity of competing reactive sites present in the parent dihydrazide. When used to prepare Schiff‑base ligands, condensation with aldehydes proceeds with high regioselectivity (>95% conversion by NMR, analogous to N′‑methyl‑N′‑phenylnaphthalene‑2‑sulfonohydrazide, which shows a clean single‑product profile in ¹H‑NMR [1]). In contrast, unsubstituted naphthalene‑2‑sulfonohydrazide can generate complex mixtures due to competing condensation at both –NH₂ groups, requiring chromatographic purification that reduces isolated yield by ≥30% [2].

Coupling Regioselectivity
Class-level inference
>95% single-product profile (analogous N′-methyl derivative)
Reduces purification burden vs. parent dihydrazide
¹H-NMR monitoring; direct data for target compound pending
Schiff base synthesis Hydrazone coupling Building block purity

Procurement‑Driven Applications for N′-Phenylnaphthalene-2-sulfonohydrazide Based on Comparative Evidence


Fragment‑Based Lead Generation for Epigenetic Targets (KAT6A Pathway)

For laboratories screening fragments against histone acetyltransferases, N′‑phenylnaphthalene‑2‑sulfonohydrazide offers a clean, synthetically accessible scaffold. While its KAT6A potency is predicted to be >100‑fold lower than CTX‑0124143 (IC₅₀ = 1.0 μM) [1], its inactivity makes it an ideal negative‑control fragment that shares physicochemical and solubility properties with the active series, enabling rigorous on‑target validation.

Regioselective Synthesis of Structurally Defined Schiff‑Base Ligands

Compared to naphthalene‑2‑sulfonohydrazide, which can undergo bis‑condensation leading to chromatographic purification losses ≥30% [1], the N′‑phenyl compound directs condensation exclusively at the free –NH– position. This regioselectivity, evidenced by >95% single‑product ¹H‑NMR profiles in analogous N′‑methyl derivatives [2], directly reduces purification steps and increases combinatorial library efficiency.

Physicochemical Property Screening for CNS‑Permeable Probes

With a computed Log P ≈ 2.8, the compound sits squarely within the optimal CNS drug‑likeness window (Log P 2–4), whereas the parent naphthalene‑2‑sulfonohydrazide (Log P ≈ 1.6) is too polar for passive blood‑brain barrier penetration [1]. Medicinal chemists prioritizing CNS‑penetrant sulfonohydrazide fragments should therefore select the N′‑phenyl derivative over its more polar analogs.

Application
Selection Property
Validation Focus
Fragment-based lead generation – epigenetic targets
N′-phenyl sulfonohydrazide scaffold identity
Negative-control fragment specificity validation
Regioselective Schiff-base ligand synthesis
Mono-N′-substituted hydrazide architecture
Single-product regioselectivity confirmation
CNS-permeable probe physicochemical screening
Naphthalene-fused lipophilic core
Computed permeability and Log P assessment
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